B1192498 CPFX1302

CPFX1302

カタログ番号: B1192498
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPFX1302 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure features a boronic acid group attached to a substituted aromatic ring containing bromine and chlorine atoms, which contribute to its unique physicochemical and biological properties . Key characteristics include:

  • Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity.
  • Log Po/w (partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), suggesting variable lipophilicity.
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.

CPFX1302 is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C . Its structural complexity and functional groups enable applications in medicinal chemistry, particularly in developing protease inhibitors or boron-neutron capture therapy (BNCT) agents.

特性

IUPAC名

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CPFX1302;  CPFX-1302;  CPFX 1302; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

CPFX1302 belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with two structurally and functionally related compounds: (3-Bromo-5-chlorophenyl)boronic acid (Compound A) and (6-Bromo-2,3-dichlorophenyl)boronic acid (Compound B) .

Table 1: Structural and Physicochemical Comparison

Property CPFX1302 Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.87 g/mol
Substituents Br, Cl, B(OH)₂ Br, Cl, B(OH)₂ Br, 2Cl, B(OH)₂
Log Po/w (XLOGP3) 2.15 1.98 2.54
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
BBB Permeability Yes Yes No
Bioavailability Score 0.55 0.48 0.37

Key Findings:

Structural Differences :

  • Compound A shares the same molecular formula as CPFX1302 but differs in substituent positioning, leading to reduced lipophilicity (Log Po/w = 1.98 vs. 2.15) .
  • Compound B has an additional chlorine atom, increasing molecular weight (269.87 g/mol) and log Po/w (2.54), but reducing solubility (0.09 mg/mL) and BBB permeability .

Functional Implications: Bioavailability: CPFX1302’s balanced log Po/w and solubility grant it superior bioavailability (0.55) compared to Compound A (0.48) and B (0.37). Synthetic Accessibility: CPFX1302’s synthetic route (palladium catalysis) is more efficient than traditional methods for Compound B, which often require harsher conditions .

Therapeutic Potential: CPFX1302’s bromine and chlorine substituents enhance electrophilic reactivity, making it a stronger candidate for enzyme inhibition compared to Compound A. Compound B’s higher log Po/w may improve membrane binding but limits aqueous solubility, restricting its in vivo applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。